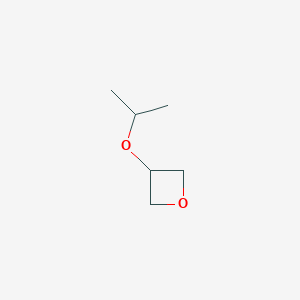
3-Oxetanol Isopropyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxetanol Isopropyl Ether, also known as 3-propan-2-yloxyoxetane, is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.158 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an isopropyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 3-Oxetanol Isopropyl Ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the synthesis would involve the reaction of 3-oxetanol with isopropyl bromide in the presence of a strong base.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . For this compound, the Williamson ether synthesis remains the most practical method for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxetanol Isopropyl Ether can undergo various chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the oxetane ring can be susceptible to ring-opening reactions under certain conditions.
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solution is commonly used for the cleavage of ethers.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used, although ethers are typically resistant to oxidation.
Major Products Formed
Applications De Recherche Scientifique
3-Oxetanol Isopropyl Ether has several applications in scientific research:
Medicinal Chemistry: Oxetanes are of interest in medicinal chemistry due to their high polarity, low molecular weight, and non-planar features. They are used as surrogates for carbonyl-containing functional groups and have been studied for their potential to improve metabolic stability and polarity.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly in the formation of ethers and other cyclic compounds.
Material Science: Due to its unique structural features, this compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Oxetanol Isopropyl Ether involves the cleavage of the ether bond under acidic conditions. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The specific pathway depends on the type of substituents attached to the ether and the strength of the acid used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxetanone: A derivative of 3-Oxetanol Isopropyl Ether, characterized by the presence of a carbonyl group instead of an ether group.
Diethyl Ether: A simple ether with a similar structure but different reactivity and physical properties.
Uniqueness
This compound is unique due to the presence of both an oxetane ring and an isopropyl ether group. This combination of structural features imparts specific chemical and physical properties that are not found in simpler ethers such as diethyl ether .
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-propan-2-yloxyoxetane |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-6-3-7-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
LIOLOFFWMJJCCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















